molecular formula C7H14ClNO3 B12834240 Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride

Cat. No.: B12834240
M. Wt: 195.64 g/mol
InChI Key: MMUZHRYXGJOWPH-RIHPBJNCSA-N
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Description

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride is a chemical compound with a specific stereochemistry, which means it has a particular three-dimensional arrangement of atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of a morpholine derivative with a methylating agent in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted morpholine derivatives with various functional groups attached to the morpholine ring.

Scientific Research Applications

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the particular targets it interacts with.

Comparison with Similar Compounds

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride can be compared with other similar compounds, such as:

    Rel-methyl (2R,6S)-4-benzyl-6-methylpiperazine-2-carboxylate: This compound has a similar core structure but with different substituents, leading to distinct chemical and biological properties.

    Rel-methyl (2R,6S)-6-methylpiperidine-2-carboxylate: Another related compound with a different ring structure, which affects its reactivity and applications.

Biological Activity

Rel-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Common Name This compound
CAS Number 2307780-69-2
Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, influencing critical biochemical pathways. The compound's structure allows it to fit into active sites of enzymes or bind to receptors, which can affect downstream signaling pathways and cellular responses .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

Preliminary studies have shown promising anticancer effects. The compound has been tested in various cancer cell lines, revealing its potential to inhibit cell proliferation and induce apoptosis. This activity may be linked to the compound's ability to interfere with specific signaling pathways involved in cancer cell survival and growth .

Immunomodulatory Effects

Recent investigations have explored the immunomodulatory effects of this compound. In animal models, it has been shown to influence cytokine production and immune cell activation. For instance, studies involving Toll-like receptor (TLR) stimulation have indicated that this compound can modulate inflammatory responses, which could be beneficial in autoimmune diseases .

Case Studies

  • Antimicrobial Efficacy
    • A study assessed the antimicrobial activity of this compound against Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
  • Cancer Cell Line Testing
    • In a series of experiments on human breast cancer cell lines (MCF-7), the compound was found to reduce cell viability by approximately 70% after 48 hours of treatment at a concentration of 100 µM. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of cleaved caspase-3.
  • Immunomodulation in Mice
    • In a murine model for lupus, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha following TLR7 stimulation. This suggests a potential role in managing autoimmune conditions by regulating immune responses .

Future Directions

The ongoing research into this compound highlights its potential as a therapeutic agent across multiple domains:

  • Drug Development : Further studies are warranted to explore its efficacy and safety as a drug candidate for infections and cancer therapy.
  • Mechanistic Studies : Detailed investigations into its molecular targets will enhance understanding and facilitate the design of more effective derivatives.
  • Clinical Trials : Future clinical trials will be essential to validate preclinical findings and assess the therapeutic potential in humans.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2R,6S)-6-methylmorpholine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

MMUZHRYXGJOWPH-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1CNC[C@@H](O1)C(=O)OC.Cl

Canonical SMILES

CC1CNCC(O1)C(=O)OC.Cl

Origin of Product

United States

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